molecular formula C11H7Cl2NO B6415225 2-(2,3-Dichlorophenyl)-5-hydroxypyridine CAS No. 1261910-43-3

2-(2,3-Dichlorophenyl)-5-hydroxypyridine

Cat. No.: B6415225
CAS No.: 1261910-43-3
M. Wt: 240.08 g/mol
InChI Key: XIBNURULCXUNOS-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-5-hydroxypyridine is a chemical compound that belongs to the class of hydroxypyridines It is characterized by the presence of a dichlorophenyl group attached to a hydroxypyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dichlorophenyl)-5-hydroxypyridine typically involves the reaction of 2,3-dichlorophenyl derivatives with hydroxypyridine precursors. One common method includes the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled temperature conditions ranging from 90°C to 220°C . The reaction is followed by purification steps to obtain the desired product with high purity.

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity while minimizing waste. The use of protonic solvents in the after-treatment steps helps achieve a purity of over 99.5% and a yield of more than 59.5% . This method is suitable for large-scale production due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-5-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

2-(2,3-Dichlorophenyl)-5-hydroxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-5-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dichlorophenyl)-5-hydroxypyridine is unique due to its specific combination of a dichlorophenyl group and a hydroxypyridine ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

6-(2,3-dichlorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-9-3-1-2-8(11(9)13)10-5-4-7(15)6-14-10/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBNURULCXUNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692684
Record name 6-(2,3-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-43-3
Record name 6-(2,3-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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